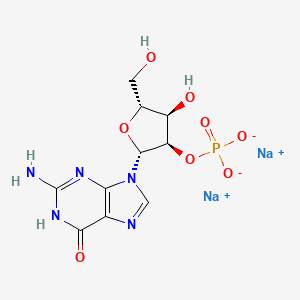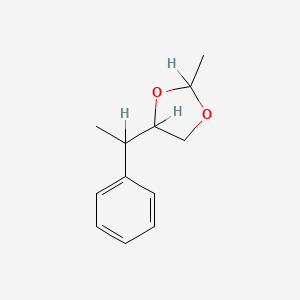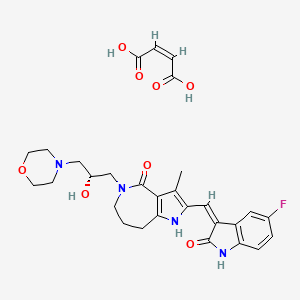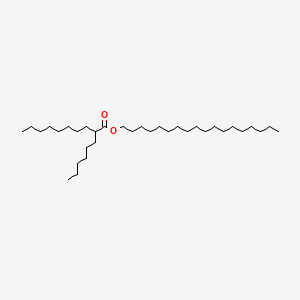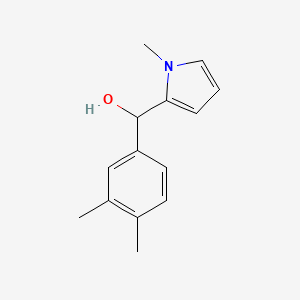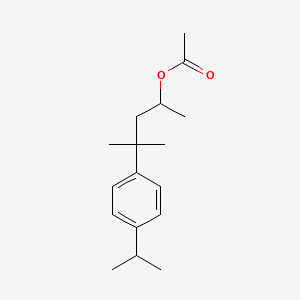
3-(p-Cumenyl)-1,3-dimethylbutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Cumenyl)-1,3-dimethylbutyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetate group attached to a 3-(p-cumenyl)-1,3-dimethylbutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate typically involves the esterification of 3-(p-Cumenyl)-1,3-dimethylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Cumenyl)-1,3-dimethylbutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(p-Cumenyl)-1,3-dimethylbutyl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Cumenyl acetate: Similar structure but lacks the 1,3-dimethylbutyl moiety.
3-(p-Cumenyl)-1,3-dimethylbutanol: The alcohol counterpart of the acetate ester.
3-(p-Cumenyl)-1,3-dimethylbutanoic acid: The carboxylic acid derivative.
Uniqueness
3-(p-Cumenyl)-1,3-dimethylbutyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of the p-cumenyl group with the 1,3-dimethylbutyl acetate moiety makes it particularly valuable in the fragrance industry and for various scientific research applications.
Propriétés
Numéro CAS |
85030-14-4 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[4-methyl-4-(4-propan-2-ylphenyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h7-10,12-13H,11H2,1-6H3 |
Clé InChI |
YOAFYFRIGIIHLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


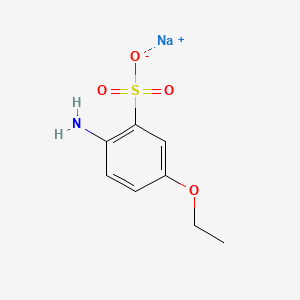

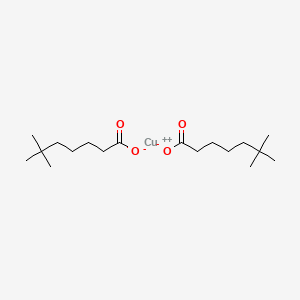
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)


